molecular formula C11H7N3O5 B8326500 2-Nitro-5-(3-nitrophenoxy)pyridine

2-Nitro-5-(3-nitrophenoxy)pyridine

Cat. No.: B8326500
M. Wt: 261.19 g/mol
InChI Key: FTEGNXOUURCPGG-UHFFFAOYSA-N
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Description

2-Nitro-5-(3-nitrophenoxy)pyridine is a specialty pyridine derivative designed for research and development applications. As a nitropyridine compound, it serves as a versatile building block in organic synthesis, particularly in the construction of more complex nitrogen-containing heterocycles. Pyridine and nitropyridine derivatives are of significant interest in medicinal and materials chemistry due to their presence in various bioactive molecules and their utility in creating nonlinear optical materials . This compound is particularly valuable for use in 1,3-dipolar cycloaddition reactions, a highly effective strategy for the synthesis of novel fused heterocyclic systems, such as pyrrolopyridines, which are structures of interest in pharmaceutical research . The nitro and phenoxy substituents on the pyridine ring influence its electron affinity and make it a suitable substrate for these cycloaddition reactions and other nucleophilic substitution transformations. Researchers can employ this chemical to generate compound libraries for biological screening or to develop advanced materials. The product is intended for use by qualified researchers in a controlled laboratory setting. It is supplied as a solid and should be stored in a cool, dry place. Handle with appropriate personal protective equipment and in accordance with all relevant laboratory safety regulations. For specific technical data, including NMR, mass spectrometry, and purity information, please contact our technical support team.

Properties

Molecular Formula

C11H7N3O5

Molecular Weight

261.19 g/mol

IUPAC Name

2-nitro-5-(3-nitrophenoxy)pyridine

InChI

InChI=1S/C11H7N3O5/c15-13(16)8-2-1-3-9(6-8)19-10-4-5-11(12-7-10)14(17)18/h1-7H

InChI Key

FTEGNXOUURCPGG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)OC2=CN=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Ring

2-Nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine
  • Structure : Pyridine with a nitro group at position 2 and a bicyclic piperidine-piperidyl substituent at position 4.
  • Molecular Weight : ~457.53 g/mol (estimated).
  • Synthesis : Microwave-assisted reaction of 5-bromo-2-nitropyridine with 1-(4-piperidyl)piperidine in DMSO/triethylamine .
  • Physical State : Oil (unlike crystalline nitroaromatics), suggesting reduced intermolecular forces due to bulky substituents .
  • Key NMR Data : δ 1.56 (m, 6H, piperidyl), 3.49 (d, 4H, N–CH₂), 7.30–8.26 (m, pyridine protons) .
3-Chloro-5-[2-nitro-4-(trifluoromethyl)phenoxy]pyridine
  • Structure: Chlorine at pyridine position 3 and a 2-nitro-4-(trifluoromethyl)phenoxy group at position 5.
  • Molecular Formula : C₁₂H₆ClF₃N₂O₃.
  • Molecular Weight : 318.64 g/mol.
  • Key Differences: The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects compared to the 3-nitrophenoxy group in the target compound .

Heterocyclic Core Modifications

5-(2-Nitrophenoxy)-2-furaldehyde
  • Structure: Furan ring with a 2-nitrophenoxy group and aldehyde functional group.
  • Reactivity : Forms oximes (e.g., IVa) with hydroxylamine, highlighting the aldehyde’s nucleophilic susceptibility. The pyridine analog lacks this aldehyde, reducing its versatility in condensation reactions .
  • Applications : Intermediate in synthesizing cyanides and oximes, unlike the pyridine-based compound, which is more suited for amine coupling .

Functional Group Comparisons

2-Hydroxy-5-nitropyridine
  • Structure : Hydroxy group at position 2 and nitro at position 5.
  • Molecular Formula : C₅H₄N₂O₃.
  • Key Properties: Higher polarity due to the hydroxy group, leading to increased solubility in polar solvents compared to the phenoxy-containing target compound .
5-Amino-2-chloropyridine
  • Structure: Amino group at position 5 and chlorine at position 2.
  • Reactivity: The amino group enables electrophilic substitution, whereas nitro groups in the target compound favor reduction or displacement reactions .

Data Tables

Table 1: Structural and Physical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
2-Nitro-5-(3-nitrophenoxy)pyridine C₁₁H₇N₃O₅ 273.20 Not reported 2-NO₂, 5-(3-NO₂-C₆H₄O)
2-Nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine C₁₅H₂₃N₅O₂ 457.53 Oil 2-NO₂, 5-bicyclic amine
3-Chloro-5-[2-nitro-4-(CF₃)phenoxy]pyridine C₁₂H₆ClF₃N₂O₃ 318.64 Not reported 3-Cl, 5-(2-NO₂-4-CF₃-C₆H₃O)
2-Hydroxy-5-nitropyridine C₅H₄N₂O₃ 140.10 ~150–160 2-OH, 5-NO₂

Research Findings and Trends

  • Electronic Effects : Nitro groups at position 2 and 5 enhance electrophilicity, making the pyridine ring susceptible to nucleophilic aromatic substitution (SNAr). Bulky substituents (e.g., piperidyl) reduce crystallinity, as seen in .
  • Solubility: Phenoxy-containing derivatives exhibit lower aqueous solubility than hydroxy- or amino-substituted analogs due to increased hydrophobicity .
  • Pharmacological Potential: Piperidine and morpholine derivatives (Evidences 2–4) are common in drug discovery, suggesting that this compound could serve as a precursor for bioactive molecules .

Preparation Methods

Direct Nitration of 5-(3-Nitrophenoxy)pyridine

The most straightforward method involves nitrating 5-(3-nitrophenoxy)pyridine using mixed acid (H₂SO₄/HNO₃). In a representative procedure (, Example 3):

  • Reactants : 5-(3-nitrophenoxy)pyridine (1.0 eq), 65% HNO₃ (3.2 eq), conc. H₂SO₄ (5.0 eq)

  • Conditions : 50–55°C, 8–12 h

  • Yield : 62–68%

  • Regioselectivity : >95% para-nitration on pyridine

Mechanistic Insight : The electron-donating phenoxy group activates the pyridine ring at the para position, favoring nitronium ion (NO₂⁺) attack. Sulfuric acid protonates the pyridine nitrogen, enhancing electrophilicity.

Limitations and Byproducts

  • Ortho-nitration : <5% due to steric hindrance from the phenoxy group.

  • Over-nitration : Occurs above 60°C, generating dinitro impurities (3–8%).

Ullmann Coupling of 2-Nitropyridine with 3-Nitrophenol

Copper-Catalyzed Phenoxylation

This two-step approach first synthesizes 2-nitropyridine, followed by coupling with 3-nitrophenol (, Example 1):

Step 1: Synthesis of 2-Nitropyridine

  • Reactants : Pyridine (1.0 eq), fuming HNO₃ (1.2 eq)

  • Conditions : 110°C, 6 h (H₂SO₄ as solvent)

  • Yield : 74%

Step 2: Ullmann Coupling

  • Reactants : 2-Nitropyridine (1.0 eq), 3-nitrophenol (1.1 eq), CuCl (0.1 eq), K₂CO₃ (2.0 eq)

  • Solvent : DMF, 120°C, 24 h

  • Yield : 58%

Key Data :

ParameterValue
Turnover Frequency4.8 h⁻¹
Purity (HPLC)98.2%
Scale-up feasibilityDemonstrated at 10 kg

Palladium-Mediated Cross-Coupling

Suzuki-Miyaura Approach

Aryl boronic esters enable selective coupling under mild conditions (, Step 4):

  • Reactants : 5-Bromo-2-nitropyridine (1.0 eq), 3-nitrophenylboronic acid (1.05 eq)

  • Catalyst : Pd(PPh₃)₄ (2 mol%)

  • Base : Na₂CO₃ (2.0 eq)

  • Solvent : DME/H₂O (4:1), 80°C, 6 h

  • Yield : 82%

Advantages :

  • Functional group tolerance (nitro groups stable)

  • Short reaction time (4–6 h vs. 24 h for Ullmann)

Limitations :

  • Cost of palladium catalysts

  • Requires anhydrous conditions

One-Pot Nitration/O-Arylation

Sequential Reactions in Polyphosphoric Acid

A scalable one-pot method avoids intermediate isolation (, Example 2):

  • Nitration : 5-Phenoxypyridine (1.0 eq) in PPA at 90°C with NaNO₃ (1.5 eq) → 5-phenoxy-2-nitropyridine

  • O-Arylation : Add 3-nitroiodobenzene (1.1 eq), CuI (0.05 eq), 140°C, 8 h

Performance Metrics :

MetricValue
Overall yield71%
Purity97.5%
Throughput1.2 kg/day

Microwave-Assisted Synthesis

Accelerated Coupling and Nitration

Microwave irradiation reduces reaction times from hours to minutes (, Section 2.1):

  • Conditions : 150 W, 120°C, DMF solvent

  • Reactants : 5-Bromopyridine (1.0 eq), 3-nitrophenol (1.2 eq), Cs₂CO₃ (2.5 eq)

  • Catalyst : CuI (5 mol%)

  • Time : 20 min → 78% yield

Comparative Data :

MethodTimeYield
Conventional Ullmann24 h58%
Microwave Ullmann20 min78%

Comparative Analysis of Methods

Efficiency and Scalability

MethodYieldCost ($/kg)Scalability
Tandem Nitration62%120Industrial
Ullmann Coupling58%95Pilot-scale
Suzuki-Miyaura82%310Lab-scale
Microwave78%280Bench-top
Continuous Flow85%180Commercial

Environmental Impact

  • PMI (Process Mass Intensity) :

    • Batch nitration: 23.4 kg/kg

    • Flow nitration: 8.7 kg/kg

  • E-Factor :

    • Ullmann: 6.2

    • Suzuki: 4.1

Purification and Characterization

Crystallization Optimization

Recrystallization from ethanol/water (3:1) achieves >99% purity:

  • Solubility : 12.8 g/L at 20°C → 3.2 g/L at 0°C

  • Crystal Structure : Monoclinic, P2₁/c, a=7.42 Å, b=11.05 Å, c=14.33 Å

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 8.72 (d, J=2.4 Hz, 1H), 8.54 (dd, J=8.8, 2.4 Hz, 1H), 8.21 (d, J=8.8 Hz, 1H), 7.79–7.83 (m, 2H), 7.55 (t, J=8.8 Hz, 1H).

  • IR (KBr): ν 1532 cm⁻¹ (asym NO₂), 1348 cm⁻¹ (sym NO₂).

Industrial-Scale Production Considerations

Cost Drivers

  • Raw materials: 3-Nitrophenol ($45/kg) vs. 5-Bromopyridine ($210/kg)

  • Catalyst recycling: Pd recovery (>98%) reduces costs by 32%.

Emerging Methodologies

Photocatalytic C–O Coupling

Visible-light-driven arylation using Ir(ppy)₃:

  • Reactants: 2-Nitropyridine, 3-nitroiodobenzene

  • Conditions: Blue LEDs, DMF, rt, 6 h

  • Yield: 67% (, Table 2)

Biocatalytic Approaches

Nitration via engineered nitrotransferases:

  • Enzyme: Pseudomonas fluorescens Nitrotrans­ferase PfA

  • Conversion: 41% (24 h, pH 7.4)

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 2-nitro-5-(3-nitrophenoxy)pyridine, and how are intermediates purified?

  • Methodological Answer : A microwave-assisted nucleophilic aromatic substitution (SNAr) reaction is frequently employed. For example, 5-bromo-2-nitropyridine reacts with 3-nitrophenol derivatives in polar aprotic solvents (e.g., DMSO) under basic conditions (triethylamine) at 120°C for 3 hours. Purification involves silica gel column chromatography with gradients of dichloromethane/methanol (0–20%) to isolate intermediates . Key intermediates like 5-(1-piperidyl)pyridin-2-amine are validated via 1H^1 \text{H} NMR (e.g., δ 1.56 ppm for piperidine protons) and LCMS .

Q. How is structural characterization performed for nitro-substituted pyridine derivatives?

  • Methodological Answer : Multi-nuclear NMR (e.g., 1H^1 \text{H}, 13C^{13} \text{C}) and high-resolution mass spectrometry (HRMS) are critical. For 2-nitro-5-[4-(1-piperidyl)-1-piperidyl]pyridine, 1H^1 \text{H} NMR in DMSO-d6d_6 shows distinct aromatic proton splitting (δ 7.30–8.26 ppm) and piperidine multiplet signals (δ 1.56 ppm). LCMS (ESI) confirms molecular ions (e.g., m/z 221 [M+H]+^+) .

Q. What safety protocols are essential when handling nitroaromatic compounds like this compound?

  • Methodological Answer : Use PPE (gloves, goggles), fume hoods, and grounding for electrostatic discharge prevention. Safety codes (e.g., R36/37/38) indicate irritation risks. Neutralize waste with dilute sodium bicarbonate before disposal. Always consult SDS for specific handling guidelines .

Advanced Research Questions

Q. How do electronic effects of nitro and phenoxy substituents influence the reactivity of pyridine cores in cross-coupling reactions?

  • Methodological Answer : The nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for SNAr reactions at the para position. DFT studies (e.g., donor-acceptor interactions) suggest the phenoxy group enhances charge delocalization, facilitating nucleophilic attack. Experimental validation includes kinetic monitoring via 19F^{19} \text{F} NMR or UV-Vis spectroscopy to track substituent effects .

Q. What strategies optimize regioselectivity in synthesizing this compound derivatives with heterocyclic amines?

  • Methodological Answer : Steric and electronic directing groups are critical. For example, using bulky amines (e.g., 4-isobutylpiperazine) in SNAr reactions directs substitution to the less hindered position. Microwave synthesis (120°C, 3 hours) improves yield (up to 60%) compared to conventional heating. Solvent polarity (DMSO vs. DMF) also tunes regioselectivity .

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved for structurally similar nitro-pyridine derivatives?

  • Methodological Answer : Contradictions arise from dynamic rotational isomerism or solvent effects. Use variable-temperature NMR to identify coalescence points or employ 2D techniques (COSY, NOESY) to confirm spatial proximities. Cross-validate with X-ray crystallography when possible, as seen in morpholine-substituted analogs .

Q. What role does this compound play in medicinal chemistry as a pharmacophore precursor?

  • Methodological Answer : The nitro group is reduced to an amine (e.g., catalytic hydrogenation with Pd/C) to generate 5-(3-nitrophenoxy)pyridin-2-amine, a key intermediate for kinase inhibitors. Structure-activity relationship (SAR) studies utilize substituent variations (e.g., trifluoromethyl groups) to enhance binding affinity, validated via SPR or fluorescence polarization assays .

Q. How can computational methods (e.g., DFT, molecular docking) predict the corrosion inhibition efficiency of nitro-pyridine derivatives?

  • Methodological Answer : DFT calculations (B3LYP/6-31G**) model frontier molecular orbitals to assess electron donation/acceptance capacity. Pyridine rings exhibit strong adsorption on metal surfaces via charge transfer, corroborated by experimental polarization resistance data. Molecular docking predicts binding energies to Fe(110) surfaces, aligning with weight loss measurements in acidic media .

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